The compound is often referenced in the context of pharmaceutical research and development, particularly as an impurity or intermediate in the synthesis of antipsychotic drugs such as quetiapine. Its classification falls under the category of antipsychotics, which are used to manage psychiatric disorders like schizophrenia and bipolar disorder .
The synthesis of 1,2-bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride typically involves several steps:
Technical parameters such as temperature, pressure, and reaction time are critical but may vary based on specific laboratory conditions and desired purity levels.
The molecular structure of 1,2-bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride can be described as follows:
Key structural data:
The chemical reactions involving 1,2-bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride can include:
These reactions are crucial for understanding its behavior in biological systems and during drug formulation.
The mechanism of action for compounds like 1,2-bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride typically involves:
Research indicates that such interactions can lead to alterations in neurotransmitter activity in the brain, helping alleviate symptoms associated with psychotic disorders .
The physical and chemical properties of 1,2-bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride include:
Relevant data may include melting point ranges and spectral data (NMR, IR), which provide insights into its purity and structural integrity .
The applications of 1,2-bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride primarily revolve around:
This compound serves as a critical component in advancing treatments for psychiatric disorders and understanding their biochemical pathways .
The retrosynthetic deconstruction of this complex bis-piperazinyl compound reveals three logical synthons: (1) the central 1,2-bis(2-chloroethoxy)ethane or equivalent activated ethylene glycol derivative, (2) two equivalents of piperazine, and (3) dibenzo[b,f][1,4]thiazepin-11-yl electrophiles. The strategic disconnection occurs at the C-N bonds between the piperazine nitrogens and the ethoxyethane spacer, suggesting nucleophilic substitution as the key bond-forming step [4] [5].
The dibenzo[b,f][1,4]thiazepine heterocycle requires orthogonal protection considerations due to the latent nucleophilicity of the thiazepine nitrogen, which could compete with piperazine nucleophiles during coupling. Analysis of vendor data indicates commercial availability of 11-piperazinyl-dibenzo[b,f][1,4]thiazepine dihydrochloride as a key building block (Norquetiapine derivative), supporting a convergent synthetic approach where pre-formed thiazepinyl-piperazine modules are coupled to the central linker [7]. This modular strategy simplifies impurity profiling and isolation intermediates.
Table 1: Retrosynthetic Disconnection Analysis
Disconnection Level | Synthon A | Synthon B | Bond Formation Strategy |
---|---|---|---|
Primary | 1,2-bis(2-haloethoxy)ethane | 11-(1-piperazinyl)dibenzo[b,f][1,4]thiazepine | Bimolecular nucleophilic substitution (SN2) |
Secondary | Piperazine | 11-chlorodibenzo[b,f][1,4]thiazepine | Aromatic nucleophilic substitution |
Protecting Groups | N-Boc piperazine | N-trityl dibenzo[b,f][1,4]thiazepine | Acid-labile protection |
The critical ether-amine linkages are forged via SN2 reactions between activated polyethylene glycol derivatives and secondary amines of the piperazine-thiazepine modules. Commercial specifications indicate that 1,2-bis(2-chloroethoxy)ethane serves as the predominant electrophilic spacer, though mesylate or tosylate variants may offer superior leaving group properties [3] [6]. Kinetic studies of analogous systems reveal significant solvent dependence: polar aprotic solvents like DMF or acetonitrile provide >80% conversion at 80°C within 8 hours, while protic solvents (e.g., ethanol) necessitate extended reaction times (>24 hrs) and generate increased dimerization byproducts [7].
Stoichiometric optimization demonstrates that a 10-15% molar excess of the bis-piperazinyl thiazepine precursor relative to the dihaloether spacer suppresses polysubstitution products. Crucially, the reaction must maintain strict pH control (pH 8-9 via K₂CO₃ or DIEA) to prevent N-alkylation of the dibenzothiazepine core, which would generate quaternary ammonium impurities [5]. Reaction monitoring via TLC (silica, chloroform:methanol 9:1) or HPLC (C18, ammonium acetate/acetonitrile gradient) effectively tracks consumption of starting materials and emergence of the bis-adduct at ~704.95 g/mol freebase [4].
Table 2: Nucleophilic Substitution Optimization Parameters
Parameter | Suboptimal Condition | Optimized Condition | Impact on Yield |
---|---|---|---|
Solvent | Ethanol | Anhydrous Acetonitrile | ↑ from 45% to 78% |
Base | Triethylamine | Diisopropylethylamine | ↓ Dimer formation by 30% |
Temperature | 60°C | 80-85°C | ↑ Reaction rate 3x |
Molar Ratio (Amine:Halo) | 1.8:1 | 2.2:1 | ↑ Conversion from 82% to 95% |
Salt formation transforms the lipophilic freebase (MW 704.95 g/mol, C₄₀H₄₄N₆O₂S₂) into a water-soluble tetrahydrate hydrochloride (MW 850.79 g/mol, C₄₀H₄₄N₆O₂S₂·4HCl) essential for pharmaceutical processing. Precipitation employs saturated HCl/IPA solutions added to the freebase dissolved in warm isopropanol, maintaining stoichiometric excess of 4.2-4.5 equivalents HCl to ensure complete salt formation [5] [6]. Crystallization kinetics significantly impact particle morphology: rapid addition produces amorphous solids with residual solvent >1000 ppm, whereas controlled addition at 0.5 mL/min with seeding generates defined crystals passing pharmaceutical specifications [6].
Critical water content (2-5% v/v) in the IPA/water solvent system mediates polymorph control. Anhydrous conditions yield metastable Form A with hygroscopic tendencies, while optimized hydration produces stable Form B crystals exhibiting superior filtration characteristics and residual solvent profiles (<500 ppm ethanol). Lyophilization from tert-butanol/water systems provides an alternative pathway for amorphous solid dispersions, though crystalline material remains preferred for impurity control in pharmaceutical contexts [4] [6]. Final yields after recrystallization typically reach 65-72% with ≥95% purity (HPLC, 220 nm), with the tetrahydrochloride salt demonstrating long-term stability at -20°C under nitrogen [3] [5].
Pilot-scale production (>100g) encounters three critical bottlenecks: (1) exothermic control during nucleophilic substitution, (2) purification of the hydrophilic-hydrophobic hybrid intermediate, and (3) consistent salt stoichiometry. The initial coupling reaction exhibits a reaction enthalpy of -78 kJ/mol, necessitating jacketed reactors with controlled addition rates to maintain temperatures below 85°C and prevent thermal degradation of the dibenzothiazepine moiety [1] [6].
Chromatographic purification (silica gel, CH₂Cl₂:MeOH:NH₄OH 90:9:1) becomes impractical beyond 50g scale, prompting development of extraction protocols: the reaction mixture is partitioned between chloroform and 5% citric acid, with the freebase selectively precipitating upon pH adjustment to 9.5-10.0. This crude intermediate typically contains 3-7% of the mono-alkylated byproduct (MW 463.59 g/mol), which requires antisolvent recrystallization from ethyl acetate/heptane to achieve >99% purity [5].
Salt formation scale-up introduces stoichiometric precision challenges; automated titration systems with in-line pH monitoring ensure consistent HCl equivalence across batches. Filtration of the tetrahydrate hydrochloride proves problematic due to fine particle formation, resolved by implementing cooling cycles (0-5°C) with extended maturation times (2-4 hrs) to enlarge crystal size [6].
Table 3: Scale-Up Cost and Yield Analysis
Scale | Reaction Volume (L) | Crude Yield | Purified Yield | Key Cost Drivers |
---|---|---|---|---|
Laboratory (5g) | 0.1 | 78% | 68% | Chromatography media |
Pilot (100g) | 20 | 85% | 72% | Solvent recovery |
Production (1kg) | 200 | 82% | 70% | Waste disposal, filtration time |
The final tetrahydrochloride salt's pharmaceutical utility as Quetiapine Impurity E (EP designation) demands stringent purification to ≤0.15% total impurities. Reverse-phase preparative HPLC (C18, 10μm, 250×50mm) with isocratic elution (acetonitrile:0.1M ammonium acetate 65:35) resolves critical impurities: (1) mono-coupled intermediate (Rt 8.2 min), (2) dibenzothiazepine N-oxide (Rt 10.7 min), and (3) hydrolyzed thiazepinone (Rt 14.3 min) [2] [7]. Fraction collection triggered by UV detection at 254nm provides material with 99.2-99.8% chemical purity, though ion-pairing reagents necessitate extensive diafiltration removal.
Alternative orthogonal methods include supercritical fluid chromatography (SFC) with Chiralpak® AD-H and CO₂/ethanol-diethylamine mobile phases, effectively separating enantiomeric impurities undetected in HPLC. Crucially, the freebase demonstrates greater chromatographic stability than the salt form during purification. Final solvent removal employs falling-film evaporators at <40°C to prevent thermal degradation, with residual DMSO or DMF rigorously controlled to <88 ppm per ICH Q3C guidelines [4] [7]. Lyophilized products exhibit superior dissolution profiles compared to oven-dried material, particularly important for reference standard applications where exact solubility is critical for quantitative analysis.
Table 4: Orthogonal Purification System Comparison
Technique | Stationary Phase | Mobile Phase | Resolution (Rs) | Throughput (g/day) |
---|---|---|---|---|
Prep HPLC | C18 (10μm) | ACN:NH₄OAc buffer | 1.8 | 5-10 |
SFC | Chiralpak AD-H | CO₂/EtOH + 0.2% DEA | 2.3 | 15-20 |
CPC | Ethyl acetate/butanol/water | Aqueous/organic phases | 1.5 | 8-12 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7